molecular formula C21H25N3O2 B14960746 N-[4-(4-phenylpiperazine-1-carbonyl)phenyl]butanamide

N-[4-(4-phenylpiperazine-1-carbonyl)phenyl]butanamide

Cat. No.: B14960746
M. Wt: 351.4 g/mol
InChI Key: RUEXKNKYRAGFCX-UHFFFAOYSA-N
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Description

N-[4-(4-phenylpiperazine-1-carbonyl)phenyl]butanamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with a phenyl group and a butanamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-phenylpiperazine-1-carbonyl)phenyl]butanamide typically involves the reaction of 4-phenylpiperazine with a suitable butanoyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-phenylpiperazine-1-carbonyl)phenyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N-[4-(4-phenylpiperazine-1-carbonyl)phenyl]butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including as an inhibitor of specific enzymes.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(4-phenylpiperazine-1-carbonyl)phenyl]butanamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-acetylpiperazine-1-carbonyl)phenyl]butanamide
  • N-[4-(4-ethylpiperazine-1-carbonyl)phenyl]butanamide
  • 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide

Uniqueness

N-[4-(4-phenylpiperazine-1-carbonyl)phenyl]butanamide stands out due to its specific structural features, such as the phenyl group attached to the piperazine ring and the butanamide moiety.

Properties

Molecular Formula

C21H25N3O2

Molecular Weight

351.4 g/mol

IUPAC Name

N-[4-(4-phenylpiperazine-1-carbonyl)phenyl]butanamide

InChI

InChI=1S/C21H25N3O2/c1-2-6-20(25)22-18-11-9-17(10-12-18)21(26)24-15-13-23(14-16-24)19-7-4-3-5-8-19/h3-5,7-12H,2,6,13-16H2,1H3,(H,22,25)

InChI Key

RUEXKNKYRAGFCX-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

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